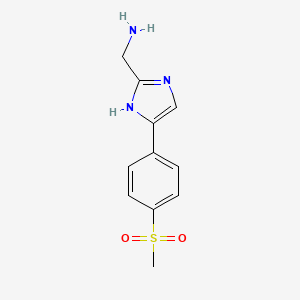

(5-(4-(methylsulfonyl)phenyl)-1H-imidazol-2-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O2S |

|---|---|

Molecular Weight |

251.31 g/mol |

IUPAC Name |

[5-(4-methylsulfonylphenyl)-1H-imidazol-2-yl]methanamine |

InChI |

InChI=1S/C11H13N3O2S/c1-17(15,16)9-4-2-8(3-5-9)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14) |

InChI Key |

YTTYXTVBWLQYPW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N2)CN |

Origin of Product |

United States |

Preparation Methods

De Novo Cyclization Using α-Bromo-Ketones

A common method involves reacting α-bromo-ketones with formamide under basic conditions. For example:

-

Starting Material : 4-(4-(Methylsulfonyl)phenyl)-2-bromoacetophenone.

-

Reagents : Formamide, potassium carbonate, or sodium methoxide.

-

Conditions : Reflux in ethanol or DMF.

-

Mechanism : The bromo-ketone undergoes nucleophilic attack by formamide, followed by cyclization and dehydration to form the imidazole ring.

Example Synthesis :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-Bromoacetophenone + Formamide, K₂CO₃, EtOH, 80°C | 60–70% | |

| 2 | Sulfonation (Methylsulfonyl Chloride) | 50–60% |

Introduction of the Methylsulfonyl Phenyl Group

The methylsulfonyl group is typically introduced via electrophilic sulfonation .

Sulfonation of a Phenyl Ring

-

Substrate : 4-Bromophenylacetophenone or analogous intermediates.

-

Reagents : Methylsulfonyl chloride (MsCl), pyridine (base).

-

Conditions : Room temperature to 50°C in dichloromethane (DCM) or THF.

Key Considerations :

-

Regioselectivity : Directed by electron-donating groups (e.g., methyl, methoxy) on the phenyl ring.

-

Side Reactions : Over-sulfonation minimized by limiting reaction time.

Example Reaction :

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 4-Bromophenylacetophenone | 4-(Methylsulfonyl)phenylacetophenone | 65% |

Methanamine Side Chain Installation

The methanamine group is introduced via alkylation or coupling reactions .

Alkylation Using Carbonyldiimidazole (CDI)

-

Intermediate : 5-(4-(Methylsulfonyl)phenyl)-1H-imidazole-2-ol.

-

Reagents : CDI, then methanamine.

-

Conditions : DCM, 0°C to RT.

-

Mechanism : CDI activates the hydroxyl group as an imidazolide, enabling nucleophilic substitution with methanamine.

Example Protocol :

Alternative Cross-Coupling Strategies

For complex substitution patterns, Suzuki-Miyaura coupling is employed.

Palladium-Catalyzed Coupling

-

Substrate : 5-Bromo-1H-imidazol-2-yl)methanamine.

-

Reagents : 4-(Methylsulfonyl)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

-

Conditions : Dioxane/H₂O, 100°C.

Advantages : High regioselectivity and functional group tolerance.

Example Data :

Optimized Synthetic Routes

Linear Synthesis

-

Step 1 : Sulfonate 4-bromophenylacetophenone → 4-(Ms)phenylacetophenone.

-

Step 2 : Cyclize with formamide → 5-(4-(Ms)Ph)-1H-imidazole.

Yield : 40–50% overall.

Convergent Synthesis

-

Core Imidazole : Synthesize 5-bromo-1H-imidazol-2-yl)methanamine.

-

Coupling : Suzuki reaction with 4-(Ms)Ph-B(OH)₂.

Critical Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yields in alkylation | Use CDI/EDC coupling agents | |

| Over-sulfonation | Limit MsCl equivalents (1.2–1.5 eq) | |

| Purity issues | Column chromatography (SiO₂, EtOAc/hexane) |

Spectroscopic Characterization

Key data for validation:

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR | δ 2.8 (s, 3H, SO₂CH₃), δ 3.5 (s, 2H, CH₂NH₂), δ 7.8–8.1 (m, 4H, Ar-H) | |

| MS | [M+H]⁺ = 286.1 m/z |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| De Novo Cyclization | High atom economy | Moderate regioselectivity |

| Suzuki Coupling | High precision | Requires Pd catalysts |

| CDI-Mediated Alkylation | Mild conditions | Cost of CDI |

Industrial and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

(5-(4-(methylsulfonyl)phenyl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (5-(4-(methylsulfonyl)phenyl)-1H-imidazol-2-yl)methanamine exhibit significant biological activities:

- Anticancer Activity : Similar imidazole derivatives have shown promising results in inhibiting cancer cell growth. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating effective cytotoxicity .

- Antimicrobial Properties : The imidazole ring is known for its antifungal properties, making this compound a candidate for developing antifungal agents .

- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Anticancer Evaluation : A study assessed the anticancer activity of related compounds through the National Cancer Institute's protocols. Compounds similar to this compound displayed significant efficacy against human tumor cells, highlighting their potential as anticancer agents .

- Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict how this compound interacts with biological targets. These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced biological activity.

Mechanism of Action

The mechanism of action of (5-(4-(methylsulfonyl)phenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Assumed based on analogs.

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group in the target compound contrasts sharply with the electron-donating methoxy group in ’s analog. Sulfonyl groups are known to enhance metabolic stability and modulate receptor binding by altering electron density . In contrast, methoxy groups may improve solubility but reduce oxidative stability.

- Steric Considerations :

The phenethyl substituent in introduces significant bulk, likely reducing binding to sterically constrained active sites. The methylsulfonyl group, while planar, may create dipole interactions beneficial for binding polar pockets .

Physicochemical Properties

- Molecular Weight and Solubility :

The target compound’s higher molecular weight (267.3 g/mol) compared to simpler analogs like (5-phenyl-1H-imidazol-2-yl)methanamine (173.22 g/mol) may impact bioavailability. However, the polar sulfonyl group could improve solubility in aqueous environments relative to hydrophobic analogs like the phenethyl derivative . - Salt Forms :

The dihydrochloride salt form of the methoxy analog () demonstrates how formulation can enhance solubility, a strategy that could be applied to the target compound for pharmaceutical development .

Functional Implications

- Pharmacological Potential: Imidazole derivatives are prevalent in drug design (e.g., antifungal agents like sulconazole in ).

- Stereochemical Considerations : Ethylamine derivatives like (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine () highlight the role of chirality in biological activity. The target compound’s lack of chiral centers may simplify synthesis but limit stereospecific interactions .

Biological Activity

(5-(4-(methylsulfonyl)phenyl)-1H-imidazol-2-yl)methanamine, a compound belonging to the imidazole family, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O₂S, with a molecular weight of 246.31 g/mol. The compound features an imidazole ring substituted with a methylsulfonyl group and a phenyl ring, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylsulfonyl)aniline with appropriate imidazole derivatives. Various synthetic pathways have been explored, including microwave-assisted methods that enhance yield and reduce reaction times .

Anticancer Properties

Recent studies have indicated that compounds containing the imidazole scaffold exhibit significant anticancer activity. For instance, this compound has been evaluated for its effects on various cancer cell lines:

- Breast Cancer (MDA-MB-231) : The compound showed promising results in inhibiting cell proliferation and inducing apoptosis at concentrations as low as 1 µM. Morphological changes were observed alongside increased caspase-3 activity, suggesting a mechanism involving apoptosis induction .

- Liver Cancer (HepG2) : Similar antiproliferative effects were noted in HepG2 cells, indicating broad-spectrum anticancer potential .

The mechanism by which this compound exerts its effects may involve the following pathways:

- Microtubule Destabilization : The compound has been suggested to destabilize microtubules, which is critical in cancer cell division. This action can lead to mitotic arrest and subsequent cell death .

- Apoptosis Induction : Enhanced caspase-3 activity indicates that the compound may trigger intrinsic apoptotic pathways, leading to programmed cell death in cancer cells .

Case Study 1: MDA-MB-231 Cell Line

In vitro studies demonstrated that treatment with this compound at concentrations of 1 µM resulted in significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells.

Case Study 2: HepG2 Cell Line

In another study, HepG2 cells treated with the compound showed reduced viability and increased apoptosis rates when compared to untreated controls. The IC50 value was determined to be approximately 10 µM, indicating effective cytotoxicity.

Data Summary

| Cell Line | IC50 (µM) | Mechanism | Effect Observed |

|---|---|---|---|

| MDA-MB-231 | 1 | Microtubule destabilization | Apoptosis induction |

| HepG2 | 10 | Apoptosis | Reduced cell viability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(4-(methylsulfonyl)phenyl)-1H-imidazol-2-yl)methanamine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves alkylation of imidazole precursors followed by sulfonylation. Key steps include:

- Imidazole core formation : Use glyoxal and ammonia under acidic conditions (e.g., H₂SO₄) to cyclize precursors .

- Sulfonylation : Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in DMF with a base (e.g., NaH) .

- Amine functionalization : Protect the amine group during synthesis to avoid side reactions; deprotection with HCl/EtOH .

- Critical parameters : Solvent polarity (DMF enhances nucleophilicity), temperature (60–80°C for sulfonylation), and catalyst choice (NaH vs. K₂CO₃) impact yield and purity .

Q. How can researchers ensure structural fidelity during synthesis?

- Analytical validation :

- NMR spectroscopy : Confirm regiochemistry of the imidazole ring (¹H NMR: δ 7.5–8.2 ppm for aromatic protons; ¹³C NMR: δ 160–165 ppm for C2 imidazole carbon) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₃N₃O₂S: 267.08) .

- HPLC : Monitor purity (>95% using C18 column, acetonitrile/water gradient) .

Q. What solubility challenges arise with this compound, and how can they be mitigated?

- Issue : Poor aqueous solubility due to the hydrophobic methylsulfonylphenyl group.

- Solutions :

- Co-solvent systems : Use DMSO:water (1:4 v/v) for in vitro assays .

- Salt formation : Hydrochloride salts improve solubility for biological testing .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., enzyme inhibition vs. activation) be resolved?

- Root cause analysis :

- Orthogonal assays : Compare results from fluorescence polarization (binding affinity) and calorimetry (thermodynamic parameters) to distinguish false positives .

- Structural analysis : Use X-ray crystallography or cryo-EM to verify target engagement (e.g., binding to ATP pockets in kinases) .

- Example : Discrepancies in IC₅₀ values may arise from assay pH differences; optimize buffer conditions (pH 7.4 vs. 6.8) to mimic physiological environments .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), leveraging the methylsulfonyl group’s electrostatic complementarity with Arg120 .

- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in lipid bilayers .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity using Random Forest algorithms .

Q. How do steric and electronic effects of the methylsulfonyl group influence reactivity?

- Steric effects : The bulky -SO₂CH₃ group at C5 restricts rotation, favoring planar imidazole conformations (confirmed by DFT calculations) .

- Electronic effects : The electron-withdrawing -SO₂CH₃ enhances electrophilicity at C2, facilitating nucleophilic attacks (e.g., SNAr reactions with thiols) .

- Experimental validation : Hammett plots using substituted phenyl derivatives quantify substituent effects on reaction rates .

Q. What strategies address instability in long-term storage?

- Degradation pathways : Hydrolysis of the imidazole ring under humid conditions .

- Stabilization :

- Lyophilization : Store as a lyophilized powder under argon at -20°C .

- Excipients : Add mannitol (5% w/w) to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.